
Ammonium hexacyanoferrate(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium hexacyanoferrate(II), also known as ammonium ferrocyanide, is a coordination compound with the formula (NH₄)₄[Fe(CN)₆]. It is a member of the hexacyanoferrate family, which are known for their unique structural and chemical properties. This compound is typically used in various industrial and scientific applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ammonium hexacyanoferrate(II) can be synthesized through the reaction of ammonium chloride with potassium ferrocyanide in an aqueous solution. The reaction is typically carried out at room temperature, and the product is precipitated out of the solution by the addition of ethanol.
Industrial Production Methods: In industrial settings, ammonium hexacyanoferrate(II) is produced by the direct reaction of ammonium salts with ferrocyanide salts. The process involves mixing the reactants in water, followed by filtration and drying of the precipitate. The purity of the product is ensured through recrystallization techniques.
Types of Reactions:
Oxidation: Ammonium hexacyanoferrate(II) can undergo oxidation to form ammonium hexacyanoferrate(III). This reaction typically involves the use of oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced back to its original state using reducing agents like sodium borohydride.
Substitution: It can participate in substitution reactions where the cyanide ligands are replaced by other ligands such as halides or phosphines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in slightly acidic conditions.
Reduction: Sodium borohydride in aqueous or alcoholic solutions.
Substitution: Halide salts or phosphine ligands in aqueous or organic solvents.
Major Products Formed:
Oxidation: Ammonium hexacyanoferrate(III).
Reduction: Ammonium hexacyanoferrate(II).
Substitution: Various substituted ferrocyanide complexes.
Applications De Recherche Scientifique
Ammonium hexacyanoferrate(II) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other coordination compounds and as a reagent in analytical chemistry.
Biology: The compound is used in the study of metal ion transport and storage in biological systems.
Industry: Ammonium hexacyanoferrate(II) is used in the production of pigments, as a corrosion inhibitor, and in the purification of gases.
Mécanisme D'action
Ammonium hexacyanoferrate(II) can be compared with other hexacyanoferrate compounds such as potassium hexacyanoferrate(II) and sodium hexacyanoferrate(II). While all these compounds share similar structural features, ammonium hexacyanoferrate(II) is unique in its ability to form stable complexes with ammonium ions. This property makes it particularly useful in applications where the presence of ammonium ions is advantageous.
Comparaison Avec Des Composés Similaires
- Potassium hexacyanoferrate(II)
- Sodium hexacyanoferrate(II)
- Calcium hexacyanoferrate(II)
Ammonium hexacyanoferrate(II) stands out due to its unique reactivity and stability, making it a valuable compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C6H16FeN10 |
|---|---|
Poids moléculaire |
284.10 g/mol |
Nom IUPAC |
tetraazanium;iron(2+);hexacyanide |
InChI |
InChI=1S/6CN.Fe.4H3N/c6*1-2;;;;;/h;;;;;;;4*1H3/q6*-1;+2;;;;/p+4 |
Clé InChI |
ZXQVPEBHZMCRMC-UHFFFAOYSA-R |
SMILES canonique |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[NH4+].[NH4+].[NH4+].[NH4+].[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


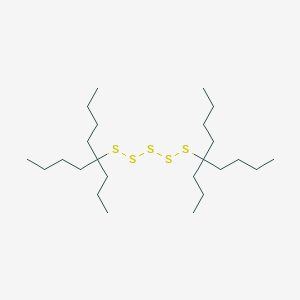

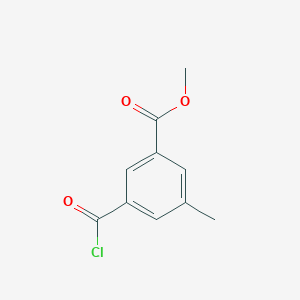

![[3,5-Bis(methoxycarbonyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13833333.png)



![sodium;2,5-dichloro-4-[4-[[4-[ethyl(phenyl)sulfamoyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate](/img/structure/B13833351.png)
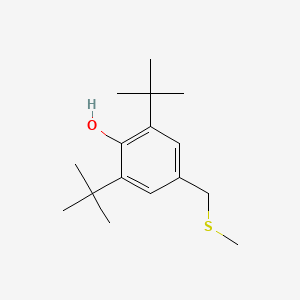

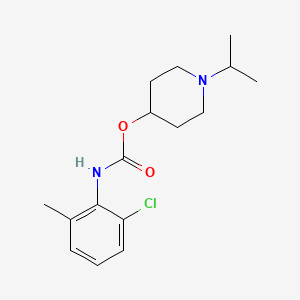
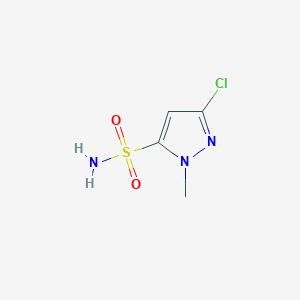
![Methyl 2-amino-4-[4-(trifluoromethyl)phenyl]but-3-enoate;hydrochloride](/img/structure/B13833388.png)
